molecular formula C15H26O2Si B13939168 (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol

(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol

Cat. No.: B13939168
M. Wt: 266.45 g/mol
InChI Key: ZIHCDZFVIHHQLA-UHFFFAOYSA-N
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Description

(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature . The general reaction scheme is as follows:

    Starting Material: 3-hydroxymethyl-5-methylphenylmethanol

    Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)

    Base: Imidazole

    Solvent: Dimethylformamide (DMF)

    Conditions: Room temperature

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems can be employed to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Deprotected alcohols

Scientific Research Applications

(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for (3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. The protection is achieved through the formation of a pentavalent silicon center, which is stabilized by the formation of a strong Si-F bond during deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylphenyl)methanol is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the phenylmethanol moiety. This combination allows for selective protection and deprotection steps in complex organic syntheses, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C15H26O2Si

Molecular Weight

266.45 g/mol

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylphenyl]methanol

InChI

InChI=1S/C15H26O2Si/c1-12-7-13(10-16)9-14(8-12)11-17-18(5,6)15(2,3)4/h7-9,16H,10-11H2,1-6H3

InChI Key

ZIHCDZFVIHHQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CO[Si](C)(C)C(C)(C)C)CO

Origin of Product

United States

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